molecular formula C23H15ClN4O3 B15087238 N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide

N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide

Cat. No.: B15087238
M. Wt: 430.8 g/mol
InChI Key: SKSCSNDPYURYTK-AFUMVMLFSA-N
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Description

N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide is a compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metals and have significant applications in various fields such as medicinal chemistry, coordination chemistry, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide typically involves the condensation reaction between 4-chloro-3-nitrobenzaldehyde and 2-phenyl-4-quinolinecarbohydrazide. This reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, followed by cooling and recrystallization to obtain the pure product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It also modulates signaling pathways by interacting with receptors and altering their activity . The presence of the quinoline and hydrazone moieties contributes to its ability to form stable complexes with metal ions, enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide is unique due to its specific structural features, such as the presence of both quinoline and hydrazone moieties, which contribute to its enhanced stability and biological activity. The chloro and nitro substituents further enhance its reactivity and potential for forming diverse derivatives .

This detailed article provides a comprehensive overview of N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H15ClN4O3

Molecular Weight

430.8 g/mol

IUPAC Name

N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C23H15ClN4O3/c24-19-11-10-15(12-22(19)28(30)31)14-25-27-23(29)18-13-21(16-6-2-1-3-7-16)26-20-9-5-4-8-17(18)20/h1-14H,(H,27,29)/b25-14+

InChI Key

SKSCSNDPYURYTK-AFUMVMLFSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC(=C(C=C4)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-]

Origin of Product

United States

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